molecular formula C28H34ClN3O B11998268 1-(Benzyl(ethyl)amino)-3-(3-(dimethylamino)propyl)-3-phenylindolin-2-one hydrochloride CAS No. 33456-27-8

1-(Benzyl(ethyl)amino)-3-(3-(dimethylamino)propyl)-3-phenylindolin-2-one hydrochloride

Katalognummer: B11998268
CAS-Nummer: 33456-27-8
Molekulargewicht: 464.0 g/mol
InChI-Schlüssel: CBZTWGIUSIBDHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride (CAS 33456-27-8) is a chemical compound of significant interest in biomedical research, particularly for investigating therapeutic interventions for fibrotic diseases . This 2-indolinone derivative is presented as a monohydrochloride salt with a molecular formula of C28H34ClN3O and a molecular mass of approximately 464.05 g/mol . Researchers exploring novel anti-fibrotic agents will find this compound valuable, as it has been included in patents detailing medicaments for the treatment or prevention of fibrotic disorders such as systemic scleroderma (systemic sclerosis) . The compound is supplied for research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should be performed exclusively by trained laboratory professionals in accordance with appropriate safety protocols. Acute toxicology data from animal studies (intraperitoneal route) indicate a lowest published lethal dose (LDLo) of 250 mg/kg in mice . Researchers are advised to consult the relevant safety data sheet (SDS) prior to use.

Eigenschaften

CAS-Nummer

33456-27-8

Molekularformel

C28H34ClN3O

Molekulargewicht

464.0 g/mol

IUPAC-Name

1-[benzyl(ethyl)amino]-3-[3-(dimethylamino)propyl]-3-phenylindol-2-one;hydrochloride

InChI

InChI=1S/C28H33N3O.ClH/c1-4-30(22-23-14-7-5-8-15-23)31-26-19-12-11-18-25(26)28(27(31)32,20-13-21-29(2)3)24-16-9-6-10-17-24;/h5-12,14-19H,4,13,20-22H2,1-3H3;1H

InChI-Schlüssel

CBZTWGIUSIBDHB-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)N2C3=CC=CC=C3C(C2=O)(CCC[NH+](C)C)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Structural Analysis and Synthetic Strategy

The target compound features a 2-indolinone core substituted at the 1-position with a benzylethylamino group and at the 3-position with a 3-(dimethylamino)propyl chain and a phenyl group. The hydrochloride salt indicates protonation at the dimethylamino nitrogen. Synthetically, this molecule requires:

  • Formation of the indolinone ring.

  • Introduction of the benzylethylamino moiety via nucleophilic substitution or reductive amination.

  • Alkylation to install the dimethylaminopropyl group.

  • Final salt formation with HCl.

Patents and provide foundational insights into dimethylamino group installation, while and highlight strategies for indole/indolinone functionalization and stereochemical control.

Indolinone Core Synthesis

The 2-indolinone scaffold is typically synthesized via cyclization of aniline derivatives. A Henry reaction between phenylacetaldehyde and nitromethane, as described in , generates a nitro alcohol intermediate (3-nitro-1-phenyl-1-(aryl)propan-2-ol), which undergoes cyclization under acidic conditions to form the indolinone ring.

Example protocol :

  • React phenylacetaldehyde with nitromethane in ethanol at -10°C, catalyzed by potassium hydroxide, to yield 3-nitro-1-phenylpropan-2-ol .

  • Cyclize the intermediate using acetic acid at 80°C, achieving 70–85% yield .

Introduction of the Benzylethylamino Group

The benzylethylamino substituent at the 1-position can be introduced via reductive amination. Patent details the use of ethyl (3Z)-3-[[4-[acetyl-[3-(dimethylamino)propyl]amino]anilino]-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate, suggesting that secondary amines can be installed via Schiff base formation followed by reduction.

Optimized method :

  • Condense the indolinone’s ketone with benzylethylamine in toluene at reflux to form an imine.

  • Reduce the imine using sodium cyanoborohydride (NaBH3CN) in methanol at 25°C, achieving >90% conversion .

Installation of the 3-(Dimethylamino)propyl Group

The dimethylaminopropyl chain is introduced via alkylation of a primary amine intermediate. Patent discloses the reaction of N,N'-dimethyl-1,3-propanediamine with carbon disulfide in organic solvents to form carbodiimide intermediates, which can be adapted for propyl chain installation.

Alkylation protocol :

  • React the indolinone’s secondary amine with 3-chloropropyldimethylamine in acetonitrile at 60°C for 12 hours.

  • Use potassium carbonate as a base to neutralize HCl byproducts, yielding 80–85% of the tertiary amine .

Catalytic Hydrogenation and Dimethylation

Patent emphasizes Raney nickel-catalyzed hydrogenation for amine synthesis. Applying this to the target molecule:

  • Reduce nitro intermediates (e.g., 3-nitroindolinone derivatives) under 250 psi H2 with Raney nickel in ethanol at 25°C .

  • Simultaneously dimethylate the resulting primary amine using formaldehyde (37% aqueous solution) to directly yield the dimethylamino group .

Enzymatic Asymmetric Reduction

For chiral centers (if present), patent proposes ketoreductase (KRED)-catalyzed reductions. Although the target compound’s stereochemistry is unspecified, this method offers a green alternative:

  • Reduce a ketone precursor (e.g., 3-(dimethylamino)-1-(thiophen-2-yl)-1-propanone) using KRED and glucose dehydrogenase at pH 6.8–7.0 and 30°C, achieving >99% enantiomeric excess .

Salt Formation and Purification

Final protonation with HCl is straightforward:

  • Dissolve the free base in ethyl acetate and add concentrated HCl dropwise at 0°C.

  • Isolate the hydrochloride salt via filtration, followed by recrystallization from ethanol/toluene (3:1 v/v) to obtain >95% purity .

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Catalyst/SolventSource
Indolinone cyclizationAcetic acid, 80°C, 6h85
Reductive aminationNaBH3CN, MeOH, 25°C, 2h92
Propyl alkylation3-Chloropropyldimethylamine, 60°C83K2CO3, acetonitrile
Catalytic hydrogenationRaney Ni, 250 psi H2, 25°C78Ethanol
Enzymatic reductionKRED, glucose, pH 7.0, 30°C95Phosphate buffer

Challenges and Optimization Opportunities

  • Steric hindrance : Bulky substituents on the indolinone ring may slow alkylation; using polar aprotic solvents (DMF) can enhance reactivity .

  • Byproduct formation : Excess formaldehyde during dimethylation generates iminium intermediates; stoichiometric control is critical .

  • Scale-up limitations : Enzymatic methods require cofactor recycling, but patent ’s glucose-driven system simplifies this.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool for studying biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As a component in the manufacture of pharmaceuticals or other chemical products.

Wirkmechanismus

The mechanism of action of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: The compound may bind to receptors on cell surfaces, triggering a cellular response.

    Ion channels: The compound may modulate the activity of ion channels, affecting cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Analysis

The compound’s indolinone core distinguishes it from analogs with quinoline, maleimide, or propanone backbones. Key structural analogs and their features are summarized below:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Activity Reference
Target Compound Indolinone Benzylethylamino, dimethylaminopropyl Not provided Hypothesized enhanced solubility -
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl Quinoline Dimethylaminopropyl, hydroxy 309.79 Potential receptor binding modulation
GF 109203X hydrochloride (Bisindolylmaleimide I) Bisindolylmaleimide Dimethylaminopropyl indole ~529.4 (estimated) Protein kinase C inhibition
Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone HCl) Propanone Dimethylamino, fluoro-methoxyphenyl Not provided ALDH enzyme inhibition

Key Observations:

  • Indolinone vs. Quinoline Cores: The indolinone core may confer distinct electronic and steric properties compared to quinoline derivatives. For example, the planar quinoline structure (as in ’s compound) could enhance π-π stacking with biological targets, while the indolinone’s fused bicyclic system might favor hydrophobic interactions .
  • Dimethylaminopropyl Substituent: This group is recurrent in analogs (e.g., ), suggesting its role in improving aqueous solubility via protonation at physiological pH. In GF 109203X, this moiety may aid in kinase active-site binding .

Pharmacological and Physicochemical Hypotheses

While direct activity data for the target compound are absent, insights can be drawn from analogs:

  • Enzyme Inhibition: Aldi-2 and Aldi-3 () demonstrate that dimethylamino-substituted propanones inhibit ALDH enzymes, suggesting that the target compound’s dimethylaminopropyl group could similarly interact with enzyme active sites .
  • Kinase Targeting: GF 109203X’s bisindolylmaleimide structure inhibits protein kinase C, implying that indolinone derivatives with flexible alkylamino chains (e.g., the target compound) might also target kinases but with altered selectivity .
  • Synthetic Considerations : The use of EDC·HCl () in carbodiimide-mediated couplings suggests that the target compound’s synthesis might involve similar coupling reagents for amide or ester formation .

Biologische Aktivität

1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride (CAS Number: 33456-27-8) is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H34ClN3OC_{28}H_{34}ClN_{3}O, and it features a complex structure that includes a phenyl group, an indolinone core, and a dimethylamino side chain. The structural representation can be summarized as follows:

  • Chemical Structure :
    • SMILES : CCN(N1C2=CC=CC=C2C(CCCN(C)C)(C3=CC=CC=C3)C1=O)CC4=CC=CC=C4.Cl
    • InChI : InChI=1S/C28H33N3O.ClH/c1-4-30(22-23-14-7-5-8-15-23)31-26-19-12-11-18-25(26)28(27(31)32,20-13-21-29(2)3)24-16-9-6-10-17-24;/h5-12,14-19H,4,13,20-22H2,1-3H3;1H

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with various neurotransmitter systems, primarily focusing on the serotonin transporter (SERT). The following sections detail specific biological activities and mechanisms.

1. Interaction with Serotonin Transporter (SERT)

Studies have shown that the compound acts as a selective inhibitor of SERT. This interaction is crucial as SERT plays a pivotal role in regulating serotonin levels in the brain, which are linked to mood regulation, anxiety, and depression.

Binding Affinity

The binding affinity of the compound for SERT has been quantitatively assessed. For instance, certain analogues demonstrated Ki values ranging from 19.7 nM to 30.2 nM for SERT binding, indicating potent inhibition capabilities .

The mechanism involves allosteric modulation at the SERT sites. The compound influences the dissociation of radiolabeled serotonin from SERT, thereby enhancing serotonergic transmission . This property makes it a candidate for further exploration in treating mood disorders.

2. Neuropharmacological Effects

Beyond its action on SERT, preliminary studies suggest that this compound may also affect other neurotransmitter systems including norepinephrine transporters (NET). The selectivity and potency towards these targets could position it as a versatile agent in neuropharmacology .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Case Study 1: Antidepressant-like Effects

In animal models, administration of the compound resulted in significant antidepressant-like effects measured through behavioral assays such as the forced swim test and tail suspension test. These results suggest potential therapeutic applications in treating depression .

Case Study 2: Analogue Development

Research into structural analogues of the compound has revealed variations in biological activity based on modifications to the indolinone core or side chains. This highlights the importance of chemical structure in determining pharmacological efficacy .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(Benzylethylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-2-indolinone hydrochloride?

Methodological Answer:

  • Stepwise Functionalization : Begin with the indolinone core and sequentially introduce substituents. For example, alkylation of the indolinone nitrogen with benzylethylamine under basic conditions (e.g., K₂CO₃ in DMF) can precede the addition of the 3-(dimethylamino)propyl group via nucleophilic substitution .
  • Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) or recrystallization (ethanol/water mixtures) to isolate intermediates. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Q. How can the stereochemical integrity of the compound be validated during synthesis?

Methodological Answer:

  • Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with racemic standards .
  • X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) to confirm absolute configuration .

Q. What stability studies are critical for ensuring compound integrity under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store the compound at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. Monitor pH-dependent hydrolysis (e.g., in PBS buffers at pH 2.0, 7.4, and 9.0) .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify photodegradation using UV-Vis spectroscopy (λ = 280 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-(dimethylamino)propyl group in biological activity?

Methodological Answer:

  • Analog Synthesis : Replace the 3-(dimethylamino)propyl group with shorter/longer alkyl chains or tertiary amines (e.g., pyrrolidine, piperidine).
  • Biological Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to model interactions with receptor active sites .

Q. How should researchers resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS. Compare with plasma metabolites from in vivo studies .
  • Protein Binding : Measure plasma protein binding (equilibrium dialysis) to assess free fraction discrepancies. Adjust dosing regimens based on species-specific albumin affinity .

Q. What experimental approaches are recommended for studying enantiomer-specific effects?

Methodological Answer:

  • Enantiomer Separation : Use preparative SFC (supercritical CO₂ with 20% ethanol co-solvent) to isolate (R)- and (S)-enantiomers. Verify enantiopurity via polarimetry and circular dichroism .
  • Pharmacological Profiling : Compare enantiomers in functional assays (e.g., cAMP accumulation for GPCR activity) and toxicity screens (e.g., zebrafish embryotoxicity) .

Q. How can researchers address batch-to-batch variability in polymorphic forms?

Methodological Answer:

  • Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., acetone, ethyl acetate, THF) and characterize forms via PXRD and DSC.
  • Dissolution Kinetics : Use intrinsic dissolution rate (IDR) testing to correlate polymorphs with bioavailability differences .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

  • Solvent Screening : Measure equilibrium solubility in buffered solutions (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol) using shake-flask method.
  • LogP Determination : Calculate partition coefficient (octanol/water) via HPLC retention time correlation. Discrepancies may arise from protonation states of the dimethylamino group .

Q. What experimental controls are essential when studying the compound’s cytotoxicity?

Methodological Answer:

  • Counterion Controls : Compare cytotoxicity of the hydrochloride salt with freebase forms to rule out chloride ion interference.
  • Redox Activity : Assess ROS generation (DCFH-DA assay) in cell lines to differentiate compound-specific vs. off-target effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.